(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride
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Overview
Description
(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride: is a chemical compound with a complex structure that includes a bicyclic ring system and a benzyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride typically involves multiple steps, starting with the formation of the bicyclic ring system. One common approach is to start with a suitable bicyclic precursor and introduce the benzyl group through a substitution reaction. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: : The compound can be reduced to remove the benzyl group or modify the bicyclic ring system.
Substitution: : Various functional groups can be introduced or substituted on the bicyclic ring system.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Reagents like alkyl halides and strong bases or acids are often employed.
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Alcohols or other reduced forms of the compound.
Substitution: : Various derivatives depending on the substituents introduced.
Scientific Research Applications
(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride: has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand for biological receptors or enzymes.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: : Applications in material science and the development of new chemical processes.
Mechanism of Action
The mechanism by which (2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a ligand, it may bind to specific receptors or enzymes, altering their activity and leading to downstream biological effects.
Comparison with Similar Compounds
(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride: can be compared to other similar compounds, such as 2-azabicyclo[2.2.1]heptan-3-yl)methanol and benzyl derivatives . Its uniqueness lies in the combination of the bicyclic ring system and the benzyl group, which provides distinct chemical and biological properties.
Similar Compounds
2-azabicyclo[2.2.1]heptan-3-yl)methanol
Benzyl derivatives
Properties
IUPAC Name |
(2-benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c16-10-14-12-6-7-13(8-12)15(14)9-11-4-2-1-3-5-11;/h1-5,12-14,16H,6-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIULTOJCGOVSMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2CC3=CC=CC=C3)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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